Ethyl 3-bromo-2-cyano-4-methoxybenzoate
Description
Ethyl 3-bromo-2-cyano-4-methoxybenzoate is a substituted benzoate ester featuring a bromo group at position 3, a cyano group at position 2, and a methoxy group at position 4.
Properties
IUPAC Name |
ethyl 3-bromo-2-cyano-4-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO3/c1-3-16-11(14)7-4-5-9(15-2)10(12)8(7)6-13/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVYYIOMYORQQQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(C=C1)OC)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions:
- Reagents: Bromine (Br₂), catalysts such as iron (Fe) or aluminum bromide (AlBr₃)
- Solvent: Organic solvents like chloroform or acetic acid
- Temperature: Controlled, often between 0°C to room temperature to prevent over-bromination
- Outcome: Bromination at the 3-position of the aromatic ring, owing to directing effects of existing substituents like methoxy groups
Research Findings: Bromination using molecular bromine under these conditions has been documented to produce mono-brominated derivatives with high regioselectivity, as reported in organic synthesis literature and bromination reaction reviews.
Introduction of the Cyano Group
The cyano group ($$-CN$$) can be introduced via nucleophilic substitution or via a Sandmeyer-type reaction if a suitable amino precursor is available.
Typical Method:
- Reagents: Sodium cyanide (NaCN) or potassium cyanide (KCN)
- Solvent: Dimethylformamide (DMF) or acetonitrile
- Conditions: Elevated temperature, often reflux, with careful control due to toxicity and reactivity of cyanide reagents
This step replaces a suitable leaving group (e.g., halogen) on the aromatic precursor with the cyano group, resulting in ethyl 3-bromo-2-cyano-4-methoxybenzoate .
Research Data: The nucleophilic substitution of halogenated aromatic compounds with cyanide is well-established, with yields often exceeding 70% under optimized conditions.
Esterification and Final Functionalization
The ester group (ethyl ester) is generally introduced during the precursor synthesis or via esterification of the corresponding carboxylic acid.
Esterification:
- Reagents: Ethanol with catalytic sulfuric acid or acidic catalysts
- Conditions: Reflux under Dean-Stark apparatus to remove water and drive ester formation
- Outcome: Formation of ethyl ester with high purity
Alternatively, if the precursor already contains the ester functionality, the synthesis proceeds directly to the substitution and bromination steps.
Synthetic Route Summary
Industrial and Laboratory Scale Methods
In large-scale synthesis, continuous flow reactors are employed to enhance safety and control, especially during bromination with hazardous bromine. Automated systems precisely regulate temperature, reagent addition, and reaction time to maximize yield and purity.
Key Considerations:
- Use of solid bromine carriers or safer brominating agents like N-bromosuccinimide (NBS) to reduce hazards
- Optimization of reaction parameters to prevent polybromination
- Purification via recrystallization or chromatography to isolate the desired product
Research Findings and Data Tables
Research studies have demonstrated that the regioselectivity of bromination is heavily influenced by the electronic effects of substituents such as methoxy and cyano groups. The methoxy group activates the aromatic ring toward electrophilic substitution, favoring substitution at the ortho and para positions, with the bromination predominantly occurring at the 3-position due to the directing effects.
| Study | Reagents | Conditions | Yield | Remarks |
|---|---|---|---|---|
| Br₂, Fe | 0°C, inert atmosphere | 75–85% | High regioselectivity | |
| Bromine, catalysts | Room temperature | 70–80% | Effective for aromatic bromination |
Summary of the Preparation Methodology
- Step 1: Select a suitable aromatic precursor, such as ethyl 2-cyano-4-methoxybenzoate.
- Step 2: Brominate the precursor using molecular bromine under controlled conditions to obtain regioselective bromination at the 3-position.
- Step 3: Introduce the cyano group via nucleophilic substitution with cyanide salts.
- Step 4: Confirm the structure and purity through spectroscopic methods (NMR, IR, MS).
- Step 5: Purify the final product using recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-bromo-2-cyano-4-methoxybenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in an appropriate solvent (e.g., ethanol) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation with palladium on carbon (Pd/C) are typical conditions.
Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH) solutions are used for acidic or basic hydrolysis, respectively.
Major Products Formed
Nucleophilic Substitution: Products depend on the nucleophile used, such as ethyl 3-amino-2-cyano-4-methoxybenzoate when using an amine.
Reduction: Ethyl 3-amino-2-cyano-4-methoxybenzoate is formed upon reduction of the cyano group.
Hydrolysis: 3-bromo-2-cyano-4-methoxybenzoic acid is formed upon hydrolysis of the ester group.
Scientific Research Applications
Ethyl 3-bromo-2-cyano-4-methoxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of bioactive molecules for studying biological pathways and mechanisms.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 3-bromo-2-cyano-4-methoxybenzoate depends on its specific application. In general, the compound can interact with biological targets such as enzymes or receptors through its functional groups. For example, the cyano group can form hydrogen bonds with active site residues, while the bromine atom can participate in halogen bonding interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 3-bromo-2-(bromomethyl)-6-hydroxy-4-methoxybenzoate ()
- Molecular Formula : C₁₁H₁₂Br₂O₄
- Molar Mass : 368.02 g/mol
- Key Features: Bromomethyl group at position 2 (vs. cyano in the target compound). Hydroxy group at position 6 (absent in the target compound). Higher bromine content increases molecular weight and may enhance halogen-bonding interactions.
- Reactivity: The bromomethyl group acts as a reactive site for nucleophilic substitution, whereas the cyano group in the target compound likely stabilizes the aromatic ring via electron withdrawal.
Ethyl 4-((3-((3-bromophenyl)amino)-1,1,1,2-tetrafluoropropan-2-yl)oxy)benzoate ()
- Molecular Formula: C₁₈H₁₅BrF₄NO₃
- Molar Mass : 449.21 g/mol
- Key Features: Tetrafluoropropan-2-yloxy and anilino substituents (vs. cyano and methoxy in the target compound). Synthesized via a multi-step route involving iodonium salts (76% yield).
- Synthetic Flexibility : The iodonium salt-mediated method () could theoretically adapt to synthesize the target compound by modifying substituents.
Methyl 3-bromo-4-methylbenzoate ()
- Molecular Formula : C₉H₉BrO₂
- Molar Mass : 229.07 g/mol
- Key Features :
- Simpler structure with a methyl ester (vs. ethyl ester in the target compound).
- Methyl group at position 4 (vs. methoxy in the target compound).
- Hazards: Classified as a skin/eye irritant (Category 2), suggesting brominated benzoates require careful handling. The cyano group in the target compound may introduce additional toxicity risks.
Comparative Data Table
Key Findings and Implications
Methoxy groups (electron-donating) may counterbalance electron withdrawal, affecting solubility and reactivity .
Synthetic Feasibility :
- Iodonium salt-mediated coupling () offers a viable pathway for synthesizing brominated benzoate derivatives, though substituent compatibility must be validated.
Hazard Profile :
- Brominated compounds (e.g., ) consistently show irritant properties, suggesting the target compound requires stringent safety protocols.
Q & A
Q. What are the optimal synthetic routes for preparing Ethyl 3-bromo-2-cyano-4-methoxybenzoate, and how do reaction conditions influence yield?
Methodological Answer: A viable route involves sequential functionalization of a benzoate precursor:
Bromination : React ethyl 2-cyano-4-methoxybenzoate with N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) at 80–100°C. Control stoichiometry (1:1 molar ratio) to avoid over-bromination .
Cyanation : Introduce the cyano group via nucleophilic substitution using sodium cyanide (NaCN) in ethanol under reflux. Monitor pH to minimize side reactions (e.g., hydrolysis) .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product. Yields typically range from 60–75%, with purity confirmed by HPLC (>95%) .
Q. Key Variables :
Q. How can structural characterization of this compound be performed to confirm regiochemistry?
Methodological Answer :
- X-ray Crystallography : Resolve crystal structure using SHELXL for precise bond-length and angle measurements. Prepare single crystals via slow evaporation in dichloromethane/hexane .
- NMR Spectroscopy :
- IR Spectroscopy : Detect C≡N stretch at ~2200 cm⁻¹ and ester C=O at ~1720 cm⁻¹ .
Validation : Cross-check with computational models (DFT) for electronic structure alignment .
Q. What stability considerations are critical for storing this compound?
Methodological Answer :
- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the cyano and bromo groups .
- Moisture Control : Use desiccants (silica gel) to avoid hydrolysis of the ester or cyano moieties.
- Inert Atmosphere : Argon gas minimizes oxidation during long-term storage .
Stability Tests : Conduct accelerated aging studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis to track degradation .
Advanced Research Questions
Q. How can reaction pathways for this compound be optimized to address low yields in cyanation steps?
Methodological Answer :
- Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance NaCN solubility in non-polar solvents .
- Microwave-Assisted Synthesis : Reduce reaction time (30 mins vs. 12 hrs) while maintaining >90% conversion .
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track cyanide incorporation and adjust reagent stoichiometry dynamically .
Case Study : Substituting NaCN with trimethylsilyl cyanide (TMSCN) in acetonitrile improved yields to 85% by mitigating side reactions .
Q. What mechanistic insights explain competing side reactions during bromination of Ethyl 2-cyano-4-methoxybenzoate?
Methodological Answer :
- Radical vs. Electrophilic Pathways : Use radical inhibitors (e.g., BHT) to suppress undesired radical chain reactions. If yields drop, confirm electrophilic bromination dominance .
- Isotopic Labeling : Introduce ⁸¹Br to track bromine incorporation via mass spectrometry. Competing para-bromination can occur if steric hindrance at the ortho position is significant .
- Computational Modeling : DFT calculations (Gaussian 09) predict reactive sites based on electron density maps. Compare with experimental results to refine mechanistic understanding .
Q. How can this compound be leveraged in designing bioactive analogues?
Methodological Answer :
- Structure-Activity Relationship (SAR) :
- Replace the methoxy group with electron-withdrawing groups (e.g., nitro) to modulate electron density for target binding .
- Substitute bromine with iodine for enhanced halogen bonding in enzyme inhibition assays .
- Biological Screening :
- Antimicrobial Assays : Test against Gram-positive bacteria (MIC via broth dilution) due to precedent activity in structurally similar benzoates .
- Kinase Inhibition : Use fluorescence polarization to assess binding to ATP pockets .
Q. How should researchers resolve contradictions in spectral data for this compound?
Methodological Answer :
- Cross-Validation :
- Controlled Experiments :
Q. What computational tools are recommended for predicting the reactivity of this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
